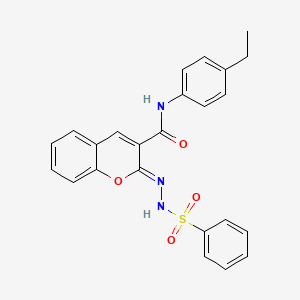

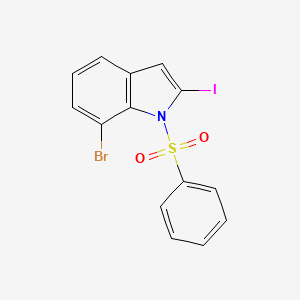

3-methyl-7-(2-methylallyl)-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methyl-7-(2-methylallyl)-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as MPTP, is a chemical compound that has been extensively studied in the scientific community due to its potential use in Parkinson's disease research. MPTP is a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease.

科学的研究の応用

Ionization and Methylation of Purine Derivatives

- Study Context : Research by Rahat, Bergmann, and Tamir (1974) investigated the ionization and methylation reactions of purine-6,8-diones, including derivatives similar to the compound . These compounds are classified based on their physical properties and substituents, and their anions are predominantly formed by proton loss from position 9, influencing their methylation reactions (Rahat, Bergmann, & Tamir, 1974).

Molecular Interactions in Pharmaceutically Relevant Polymorphs

- Study Context : A study by Latosinska et al. (2014) explored the topology of interaction patterns in pharmaceutically relevant polymorphs of methylxanthines, providing insights into the pharmacological effects of compounds like the one . This research involved experimental and computational studies, including Nuclear Quadrupole Resonance (NQR) and Density Functional Theory (DFT) analysis, shedding light on the molecular interactions essential for drug efficacy (Latosinska et al., 2014).

5-HT Receptor Affinity and Pharmacological Evaluation

- Study Context : The research by Chłoń-Rzepa et al. (2013) focused on new derivatives of purine-2,6-dione for potential psychotropic activity. The study evaluated the compounds' affinity for serotonin receptors and their functional activity, which is relevant for understanding the pharmacological potential of similar purine derivatives (Chłoń-Rzepa et al., 2013).

Methylation and Reduction of Purines

- Study Context : Armarego and Reece (1976) conducted a study on the methylation and reduction of various purines, including 2,8-dioxo-, 2,8-diamino-, and 2-amino-8-oxo-purines. This research is significant for understanding the chemical transformations and stereochemistry of purine derivatives, which could be relevant for the compound (Armarego & Reece, 1976).

Structure-Activity Relationships and Molecular Studies

- Study Context : A study by Zagórska et al. (2015) explored the structure-activity relationships and molecular aspects of novel arylpiperazinylalkyl purine diones and triones. This research provides insights into the receptor affinity and potential pharmacological applications of purine derivatives (Zagórska et al., 2015).

Synthesis and Biological Activity of Substituted Purines

- Study Context : Kim et al. (2004) synthesized a series of substituted pyridines and purines containing 2,4-thiazolidinedione and evaluated their biological activities, including effects on triglyceride accumulation and hypoglycemic activity. This research is relevant for understanding the synthesis and potential therapeutic applications of purine derivatives (Kim et al., 2004).

Analgesic Activity of Purinyl Derivatives

- Study Context : Research by Zygmunt et al. (2015) focused on the analgesic activity of new purinyl derivatives, providing insights into the potential therapeutic applications of purine compounds in pain management (Zygmunt et al., 2015).

Synthesis and Antidepressant Properties

- Study Context : Khaliullin et al. (2018) synthesized a specific purine derivative and evaluated its antidepressant activity, contributing to the understanding of the therapeutic potential of such compounds (Khaliullin et al., 2018).

特性

IUPAC Name |

3-methyl-8-(4-methylpiperidin-1-yl)-7-(2-methylprop-2-enyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O2/c1-10(2)9-21-12-13(19(4)16(23)18-14(12)22)17-15(21)20-7-5-11(3)6-8-20/h11H,1,5-9H2,2-4H3,(H,18,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZCUAHAZZWRRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC3=C(N2CC(=C)C)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-8-(4-methylpiperidin-1-yl)-7-(2-methylprop-2-enyl)purine-2,6-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2957545.png)

![3-(1,3-benzodioxol-5-yl)-1-[4-(tert-butyl)benzyl]-1H-pyrazole](/img/structure/B2957550.png)

![ethyl 2-(2-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)thiazol-4-yl)acetate](/img/structure/B2957551.png)